molecular formula C21H17N3OS B2357923 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863592-44-3

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2357923
CAS No.: 863592-44-3
M. Wt: 359.45
InChI Key: KCKANTPYIQREQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:

Future Directions

The thiazolo[5,4-b]pyridine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Therefore, future research could focus on the design and synthesis of new “3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” derivatives with optimized interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The benzamide moiety is then introduced through a coupling reaction with 3,4-dimethylbenzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its unique combination of the thiazolo[5,4-b]pyridine and benzamide moieties, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-8-9-15(11-14(13)2)19(25)23-17-6-3-5-16(12-17)20-24-18-7-4-10-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKANTPYIQREQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.